molecular formula C10H13N5S B6448628 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 2549043-38-9

3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6448628
CAS No.: 2549043-38-9
M. Wt: 235.31 g/mol
InChI Key: ZLNPUMXGAJTDNU-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkylating agents such as isopropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in material science.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other electrophilic centers, while the pyrimidine moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the pyrimidin-2-ylmethyl group, which may reduce its biological activity.

    N-[(Pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine: Lacks the propan-2-yl group, which may affect its chemical reactivity and stability.

    3-(Propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-oxadiazol-5-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which can alter its chemical and biological properties.

Uniqueness

The presence of both the propan-2-yl and pyrimidin-2-ylmethyl groups in 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine makes it unique compared to other similar compounds

Properties

IUPAC Name

3-propan-2-yl-N-(pyrimidin-2-ylmethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-7(2)9-14-10(16-15-9)13-6-8-11-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPUMXGAJTDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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